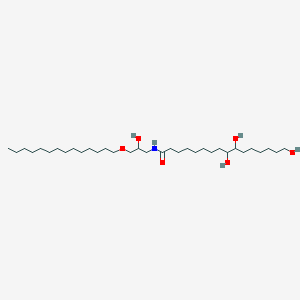
Ceramide HO3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ceramide HO3 is a complex chemical compound primarily used in cosmetic formulations. It is known for its skin conditioning properties, helping to maintain the skin in good condition. The compound consists of myristyl alcohol (tetradecanol) and hydroxypropyl groups, which are connected through an ether linkage .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trihydroxypalmitamidohydroxypropyl myristyl ether involves the condensation of myristyl alcohol with hydroxypropyl groups. The reaction typically requires a catalyst to facilitate the etherification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of trihydroxypalmitamidohydroxypropyl myristyl ether is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring to ensure the quality and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve high-purity trihydroxypalmitamidohydroxypropyl myristyl ether .
化学反応の分析
Types of Reactions
Ceramide HO3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form the corresponding alcohols and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of alcohols and ethers.
科学的研究の応用
Dermatological Applications
Moisturizers and Skin Barrier Function
Ceramides are essential for maintaining the skin's barrier function. Ceramide HO3 is often included in formulations aimed at treating dry skin and conditions such as atopic dermatitis (AD). Research indicates that ceramide-containing moisturizers can significantly improve skin hydration and reduce transepidermal water loss (TEWL).
Clinical Studies on this compound
A systematic review analyzed various studies comparing ceramide-based moisturizers to other treatments for AD:
| Study | Year | Intervention | TEWL (Mean ± SD) | SCORAD Change (Mean ± SD) |
|---|---|---|---|---|
| Mustifah et al. | 2018 | Ceramide | 6.55 ± 3.25 | - |
| Fischer et al. | 2018 | Ceramide | 11.32 ± 1.47 | - |
| Nurasrifah et al. | 2019 | Ceramide | - | -13.97 ± 1.44 |
| Somjorn et al. | 2022 | Ceramide | - | -13.83 ± 1.83 |
The studies collectively demonstrate that this compound can effectively reduce TEWL and improve the SCORAD score, indicating a reduction in AD severity .
Mechanism of Action
Ceramides work by replenishing the lipid matrix between skin cells, enhancing the skin's moisture retention capabilities. This function is crucial for individuals with compromised skin barriers, as seen in conditions like eczema .
Cardiometabolic Health Applications
Risk Stratification for Cardiovascular Diseases
Emerging research has highlighted the role of ceramides, including this compound, as biomarkers for cardiometabolic health. Elevated levels of specific ceramides have been associated with an increased risk of cardiovascular diseases (CVD) and type 2 diabetes.
Clinical Findings on Ceramide Biomarkers
A review of clinical studies indicates that certain ceramides can predict cardiovascular events:
| Study Type | Key Findings |
|---|---|
| Cohort Studies | Elevated levels of Cer(d18:1/16:0) linked to higher risk of heart failure |
| Case-Control Studies | Specific ceramide ratios improve risk stratification in coronary heart disease patients |
These findings suggest that measuring ceramide levels could enhance the predictive accuracy for CVD, potentially guiding therapeutic interventions .
Cosmetic Applications
Enhancing Skin Quality
Cosmetic formulations containing this compound have been shown to improve skin quality by enhancing hydration and reducing signs of aging. Recent studies published in reputable journals indicate that products designed to boost ceramide levels can lead to significant improvements in skin texture and resilience.
Effectiveness of Cosmetic Formulations
Research conducted on various moisturizer formulations demonstrated:
- Increased total ceramide levels post-application.
- Enhanced barrier function leading to reduced TEWL.
- Improved overall skin hydration metrics.
These results underscore the importance of incorporating ceramides into skincare regimens for maintaining healthy skin .
作用機序
The mechanism of action of trihydroxypalmitamidohydroxypropyl myristyl ether involves its interaction with the lipid bilayer of cell membranes. The compound’s amphiphilic nature allows it to integrate into the lipid bilayer, enhancing the skin’s barrier function and providing moisturizing effects. The hydroxypropyl groups interact with water molecules, while the myristyl groups interact with the lipid components of the skin .
類似化合物との比較
Similar Compounds
Ceramide HO3: Similar in structure and function, used in skincare products for its moisturizing properties.
Hexadecanamide: Another compound with similar amide and hydroxyl groups, used in various cosmetic formulations.
Uniqueness
This compound is unique due to its specific combination of myristyl alcohol and hydroxypropyl groups, which provide a balanced amphiphilic nature. This unique structure allows it to effectively integrate into the lipid bilayer of cell membranes, enhancing its skin conditioning properties .
特性
CAS番号 |
131276-37-4 |
|---|---|
分子式 |
C33H67NO6 |
分子量 |
573.9 g/mol |
IUPAC名 |
9,10,16-trihydroxy-N-(2-hydroxy-3-tetradecoxypropyl)hexadecanamide |
InChI |
InChI=1S/C33H67NO6/c1-2-3-4-5-6-7-8-9-10-11-17-22-27-40-29-30(36)28-34-33(39)25-20-14-12-13-18-23-31(37)32(38)24-19-15-16-21-26-35/h30-32,35-38H,2-29H2,1H3,(H,34,39) |
InChIキー |
OCOAAZPOBSWYQB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCC(CNC(=O)CCCCCCCC(C(CCCCCCO)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCOCC(CNC(=O)CCCCCCCC(C(CCCCCCO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















